molecular formula C18H15ClF6N4O B2968566 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 856189-81-6

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2968566
CAS No.: 856189-81-6
M. Wt: 452.79
InChI Key: ZCDBJBSLQVYMOI-UHFFFAOYSA-N
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Description

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.

Scientific Research Applications

Discovery and Development of Inhibitors

One area of research related to the chemical structure similar to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide focuses on the discovery of inhibitors for various biological targets. For instance, compounds with structures akin to this chemical have been identified as potent inhibitors of soluble epoxide hydrolase, showcasing their potential in exploring novel treatments for diseases through modulation of epoxide levels in biological systems (Thalji et al., 2013).

Novel Antineoplastic Agents

Another significant application of compounds structurally related to this compound is in the development of novel antineoplastic agents. Flumatinib, a derivative with a similar chemical backbone, has shown promise as a tyrosine kinase inhibitor for treating chronic myelogenous leukemia, highlighting the potential of these compounds in cancer therapy (Gong et al., 2010).

Design and Synthesis of New Therapeutic Molecules

Research also extends to the design and synthesis of new molecules based on this compound for potential therapeutic applications. Innovations in chemistry have led to the development of diverse analogs, aiming to improve pharmacological profiles, reduce side effects, and enhance therapeutic efficacy for various conditions. The structurally similar N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, explored for its analgesic activity, exemplifies the efforts to enrich the structural diversity and pharmacological properties of urea-based TRPV1 antagonists (Nie et al., 2020).

Antimicrobial and Antibacterial Activities

Compounds with the core structure of this compound have been investigated for their antimicrobial and antibacterial activities. The pursuit of novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which demonstrated potent antitubercular and antibacterial activities, underscores the potential of such compounds in addressing resistant microbial strains (Bodige et al., 2020).

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF6N4O/c19-14-9-12(18(23,24)25)10-26-15(14)28-4-6-29(7-5-28)16(30)27-13-3-1-2-11(8-13)17(20,21)22/h1-3,8-10H,4-7H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBJBSLQVYMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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